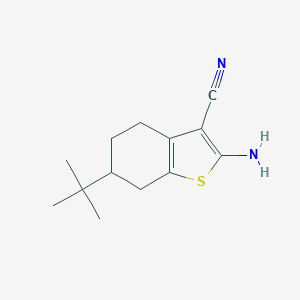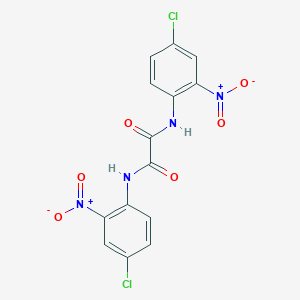
N,N'-bis(4-chloro-2-nitrophenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-chloro-2-nitrophenyl)oxamide, also known as CNOX, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which has been linked to the development of various diseases, including cancer.
Mécanisme D'action
N,N'-bis(4-chloro-2-nitrophenyl)oxamide exerts its pharmacological effects by inhibiting the activity of NQO1, which is an enzyme involved in the detoxification of reactive oxygen species (ROS) and quinones. NQO1 has been found to be overexpressed in various types of cancer cells, where it plays a critical role in the survival and proliferation of cancer cells. N,N'-bis(4-chloro-2-nitrophenyl)oxamide binds to the active site of NQO1, preventing its activity and leading to the accumulation of ROS and quinones, which ultimately results in cell death.
Effets Biochimiques Et Physiologiques
N,N'-bis(4-chloro-2-nitrophenyl)oxamide has been found to exhibit potent anti-cancer activity in various in vitro and in vivo models. It has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. Moreover, N,N'-bis(4-chloro-2-nitrophenyl)oxamide has been found to exhibit anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for various inflammatory and neurodegenerative diseases. However, the toxicity and pharmacokinetics of N,N'-bis(4-chloro-2-nitrophenyl)oxamide in humans are still not well understood, and further research is needed to determine its safety and efficacy in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(4-chloro-2-nitrophenyl)oxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be easily monitored. Moreover, N,N'-bis(4-chloro-2-nitrophenyl)oxamide has been extensively studied in various in vitro and in vivo models, making it a well-established tool for cancer research. However, N,N'-bis(4-chloro-2-nitrophenyl)oxamide has several limitations for lab experiments. Its toxicity and pharmacokinetics in humans are still not well understood, and its selectivity for NQO1 over other enzymes is still not well established.
Orientations Futures
There are several future directions for the research on N,N'-bis(4-chloro-2-nitrophenyl)oxamide. Firstly, further studies are needed to determine the safety and efficacy of N,N'-bis(4-chloro-2-nitrophenyl)oxamide in clinical trials. Secondly, the selectivity of N,N'-bis(4-chloro-2-nitrophenyl)oxamide for NQO1 over other enzymes needs to be further investigated. Thirdly, the potential of N,N'-bis(4-chloro-2-nitrophenyl)oxamide as a therapeutic agent for various inflammatory and neurodegenerative diseases needs to be explored further. Lastly, the development of novel analogs of N,N'-bis(4-chloro-2-nitrophenyl)oxamide with improved pharmacokinetics and selectivity could lead to the development of more potent and safer anti-cancer agents.
Méthodes De Synthèse
N,N'-bis(4-chloro-2-nitrophenyl)oxamide can be synthesized by the reaction of 4-chloro-2-nitroaniline with oxalic acid dihydrate in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization. This method of synthesis has been reported in various scientific literature and has been found to yield high purity and yield of N,N'-bis(4-chloro-2-nitrophenyl)oxamide.
Applications De Recherche Scientifique
N,N'-bis(4-chloro-2-nitrophenyl)oxamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively target cancer cells that overexpress NQO1, which is commonly found in various types of cancer, including breast, lung, and pancreatic cancer. N,N'-bis(4-chloro-2-nitrophenyl)oxamide has been found to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. Moreover, N,N'-bis(4-chloro-2-nitrophenyl)oxamide has been found to exhibit anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for various inflammatory and neurodegenerative diseases.
Propriétés
Numéro CAS |
52427-00-6 |
|---|---|
Nom du produit |
N,N'-bis(4-chloro-2-nitrophenyl)oxamide |
Formule moléculaire |
C14H8Cl2N4O6 |
Poids moléculaire |
399.1 g/mol |
Nom IUPAC |
N,N'-bis(4-chloro-2-nitrophenyl)oxamide |
InChI |
InChI=1S/C14H8Cl2N4O6/c15-7-1-3-9(11(5-7)19(23)24)17-13(21)14(22)18-10-4-2-8(16)6-12(10)20(25)26/h1-6H,(H,17,21)(H,18,22) |
Clé InChI |
XRWTZOOYPMQASF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)
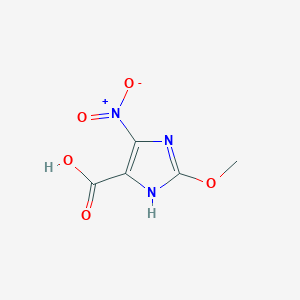
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)
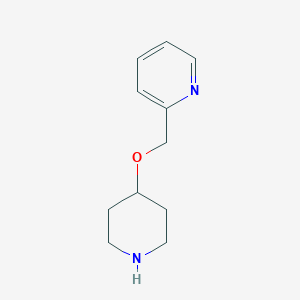
![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)
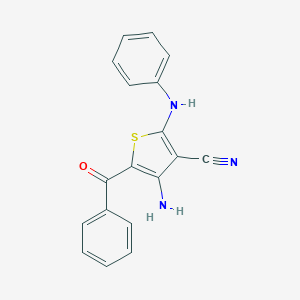

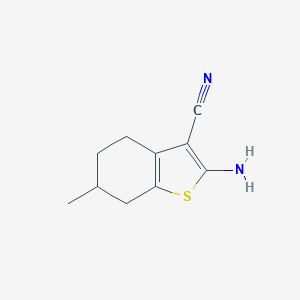
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
